Allyl pentafluorophenyl ether
CAS No.: 33104-02-8
Cat. No.: VC3778475
Molecular Formula: C9H5F5O
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33104-02-8 |
---|---|
Molecular Formula | C9H5F5O |
Molecular Weight | 224.13 g/mol |
IUPAC Name | 1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene |
Standard InChI | InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |
Standard InChI Key | MYRHORGTVILPRU-UHFFFAOYSA-N |
SMILES | C=CCOC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES | C=CCOC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical Structure and Properties
Allyl pentafluorophenyl ether, also known by its IUPAC name 1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene, is characterized by a perfluorinated benzene ring connected to an allyloxy group. The molecular structure combines the unique properties of both fluorinated aromatics and unsaturated ether compounds, resulting in distinctive chemical behavior that distinguishes it from conventional organic compounds.
Basic Molecular Information
The following table summarizes the key molecular properties of allyl pentafluorophenyl ether:
Property | Value |
---|---|
IUPAC Name | 1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene |
CAS Number | 33104-02-8 |
Molecular Formula | C₉H₅F₅O |
Molecular Weight | 224.13 g/mol |
InChI | InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |
Canonical SMILES | C=CCOC1=C(C(=C(C(=C1F)F)F)F)F |
The structure features five fluorine atoms at positions 1, 2, 3, 4, and 5 of the benzene ring, while position 6 is occupied by the allyloxy group (−OCH₂CH=CH₂). This arrangement creates a highly electronegative aromatic system with an unsaturated side chain.
Physical and Chemical Properties
The compound exhibits:
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High thermal stability compared to non-fluorinated counterparts
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Enhanced lipophilicity due to the presence of fluorine atoms
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Moderate water solubility but excellent solubility in organic solvents
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Distinctive spectroscopic properties, particularly in ¹⁹F NMR analysis
Synthesis Methods
The synthesis of allyl pentafluorophenyl ether typically involves nucleophilic substitution reactions, leveraging the reactivity of hexafluorobenzene toward nucleophilic attack. Several established methods have been documented in the scientific literature.
Nucleophilic Substitution Method
The most common preparation method involves the reaction of hexafluorobenzene with allyl alcohol in the presence of a suitable base. This synthetic route proceeds via nucleophilic aromatic substitution, where the allyloxy group selectively replaces one of the fluorine atoms on the perfluorinated benzene ring .
The general reaction can be represented as:
C₆F₆ + CH₂=CHCH₂OH + Base → C₆F₅OCH₂CH=CH₂ + HF·Base
This reaction typically requires controlled conditions, including:
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Appropriate base selection (commonly potassium carbonate)
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Anhydrous conditions in an inert atmosphere (nitrogen or argon)
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Suitable polar aprotic solvent (DMF, DMSO, or THF)
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Moderate heating (60-80°C)
Alternative Synthetic Routes
An alternative method involves the reaction of allyl bromide with sodium pentafluorophenolate under anhydrous conditions. This approach offers advantages in terms of yield and reaction specificity:
C₆F₅ONa + CH₂=CHCH₂Br → C₆F₅OCH₂CH=CH₂ + NaBr
Purification of the synthesized compound typically employs fractional distillation or column chromatography to achieve high purity standards required for research and industrial applications.
Chemical Reactivity
Allyl pentafluorophenyl ether demonstrates distinctive reactivity patterns that are influenced by both the pentafluorophenyl moiety and the allyl group. Understanding these patterns is essential for predicting its behavior in various chemical environments and applications.
Reaction Types
The compound undergoes several types of chemical reactions, which can be categorized as follows:
Reactions Involving the Allyl Group
The terminal alkene in the allyl group can participate in addition reactions typical of alkenes:
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Hydration to form alcohols
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Halogenation to form dihalides
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Hydrohalogenation to form haloalkanes
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Oxidation to form aldehydes or carboxylic acids
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Reduction to form alkyl groups
These reactions often proceed via standard mechanisms, although the electronegative pentafluorophenyl group can influence reaction rates and selectivity.
Nucleophilic Aromatic Substitution
Despite the presence of five fluorine atoms on the benzene ring, further nucleophilic substitution reactions can occur under appropriate conditions. The pentafluorophenyl ring can undergo nucleophilic aromatic substitution, where additional fluorine atoms are replaced by nucleophiles such as amines, thiols, and alkoxides.
Thermal Rearrangements
The PMC article indicates that ethers containing β-hydrogen atoms, including pentafluorophenyl derivatives, can undergo thermal rearrangement upon pyrolysis. For compounds like 2-pentafluorophenoxyethyl bromide, these rearrangements can lead to the formation of pentafluorophenol and other products .
Stability Under Various Conditions
Information from the PMC article suggests that pentafluorophenyl ethers show variable stability under different conditions:
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Under basic conditions: Cleavage to pentafluorophenol may occur with aqueous potassium hydroxide, while solid potassium hydroxide can promote dehydrohalogenation
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Under acidic conditions: Concentrated sulfuric acid can cause cleavage of most pentafluorophenyl ethers
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Thermal stability: Compounds containing β-hydrogen atoms often decompose upon pyrolysis to yield pentafluorophenol
While these observations pertain to pentafluorophenyl ethers in general, they provide insight into the potential behavior of allyl pentafluorophenyl ether under similar conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of allyl pentafluorophenyl ether. Several complementary methods are typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information about allyl pentafluorophenyl ether:
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¹H NMR: Shows characteristic signals for the allyl group, including vinyl protons (δ 5.9-6.1 ppm) and methylene protons (δ 4.5-4.7 ppm)
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¹⁹F NMR: Critical for confirming the pentafluorophenyl moiety, typically displaying three sets of signals corresponding to the ortho, meta, and para fluorine atoms
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¹³C NMR: Provides information about carbon environments, with characteristic C-F coupling patterns
Infrared (IR) Spectroscopy
IR spectroscopy reveals functional group information, including:
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C-O-C ether stretching vibrations (~1100 cm⁻¹)
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C=C stretching from the allyl group (~1640 cm⁻¹)
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C-F stretching vibrations (~1000-1400 cm⁻¹)
Mass Spectrometry
Mass spectrometry confirms the molecular weight and fragmentation pattern of the compound, with the molecular ion peak at m/z 224 and characteristic fragmentation involving the loss of fluorine atoms and cleavage of the allyl group.
Applications in Scientific Research
Allyl pentafluorophenyl ether finds applications across multiple scientific disciplines, leveraging its unique structural and chemical properties.
Bioimaging Applications
The compound has potential applications in bioimaging due to its fluorescence properties. Modifications to the basic structure can enhance its selectivity and sensitivity in biological systems, making derivatives valuable as fluorescent probes for labeling biomolecules in live cells.
Polymer Chemistry
In polymer science, allyl pentafluorophenyl ether serves as a valuable monomer and modification agent:
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The allyl group enables participation in radical polymerization reactions
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The compound can be incorporated into polymer structures to introduce fluorinated segments
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It enables thiol-ene "click" chemistry for post-polymerization modifications
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The pentafluorophenyl group can enhance polymer hydrophobicity and chemical resistance
Synthetic Organic Chemistry
In organic synthesis, allyl pentafluorophenyl ether serves as:
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A building block for more complex fluorinated compounds
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A reagent for introducing pentafluorophenoxy groups into other molecules
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A substrate for studying substitution and rearrangement reactions
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A model compound for investigating the effects of fluorination on reaction mechanisms
Comparison with Related Compounds
Understanding how allyl pentafluorophenyl ether compares to structurally related compounds provides valuable insight into its distinctive properties and applications.
Comparison with Non-Fluorinated Analogues
When compared to allyl phenyl ether (the non-fluorinated analogue), allyl pentafluorophenyl ether exhibits:
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Enhanced chemical stability due to the electron-withdrawing effects of the fluorine atoms
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Altered reactivity patterns, particularly in nucleophilic substitution reactions
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Different physical properties, including increased lipophilicity and decreased basicity of the ether oxygen
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Modified spectroscopic characteristics, particularly in NMR and IR spectra
Relation to Pentafluorophenyl Vinyl Ether
The PMC article mentions pentafluorophenyl vinyl ether as a related compound. While structurally similar to allyl pentafluorophenyl ether, the vinyl derivative lacks the methylene group, resulting in different reactivity patterns and polymerization behavior .
Future Research Directions
Current scientific understanding of allyl pentafluorophenyl ether suggests several promising avenues for future research and development.
Development of Novel Derivatives
Structural modifications of allyl pentafluorophenyl ether could lead to compounds with enhanced properties for specific applications:
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Introduction of additional functional groups to expand reactivity options
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Development of water-soluble derivatives for biological applications
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Creation of immobilized variants for solid-phase synthesis and catalysis
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Design of photoreactive derivatives for light-triggered applications
Expanded Application Areas
The unique properties of allyl pentafluorophenyl ether suggest potential applications in emerging fields:
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Development as building blocks for materials with special surface properties
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Exploration as components in liquid crystals and electronic materials
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Investigation as selective reagents in complex organic synthesis
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Evaluation as molecular probes in biological systems
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